Pramiracetam
Descripción general
Descripción
Pramiracetam is a synthetic derivative of piracetam, characterized by its cognitive-enhancing properties. It belongs to the family of nootropic drugs, designed to improve memory and increase brain performance.
Synthesis Analysis
Pramiracetam has been synthesized through various chemical processes. The synthesis involves catalytic reduction and treatment with specific amines. For instance, the catalytic reduction of ethyl 2,5-dihydro-2-oxo-lH-pyrrole-1-acetate in the presence of Pd/C produced ethyl 2-oxo-1-[3,4-3H]pyrrolidineacetate. Subsequent treatment with N,N-bis(1-methylethyl)-1,2-ethanediamine yielded pramiracetam, which was then converted to the corresponding sulfate salt (Dodd et al., 1986).
Molecular Structure Analysis
The molecular structure of pramiracetam showcases its nootropic properties. The pyrrolidine nucleus is a common feature in this class of compounds, which is essential for their cognitive-enhancing effects. The structure of pramiracetam, specifically its hydrogen sulfate salt form, has been characterized by ribbons of hydrogen-bonded ions, with the pyrrolidine ring adopting an envelope conformation (Bambagiotti-Alberti et al., 2008).
Chemical Reactions and Properties
Pramiracetam undergoes various chemical reactions that contribute to its pharmacological profile. Its interaction with brain tissue, particularly the hippocampus and cerebral cortex, modifies neurochemical parameters such as nitric oxide synthase (NOS) activity, without significant alterations in neurotransmitter systems or receptor bindings (Pugsley et al., 1983).
Physical Properties Analysis
The physical properties of pramiracetam, such as solubility and stability, are crucial for its pharmacokinetics and pharmacodynamics. While specific studies on these properties were not highlighted, the pharmacokinetics of oral pramiracetam in normal volunteers have been studied, providing insights into its absorption and elimination patterns (Chang et al., 1985).
Chemical Properties Analysis
Investigations into the chemical properties of pramiracetam have focused on its interaction with biological membranes and its amphiphilic nature. Theoretical analyses suggest that pramiracetam's efficacy may be partly due to its ability to modify the hydration and amphiphilic properties of cell membranes, potentially explaining its pharmacological action (Shcherbakov et al., 1993).
Aplicaciones Científicas De Investigación
Cognitive Enhancement in Animal Models
Pramiracetam has shown potential in enhancing cognitive functions, particularly in animal models. Studies have highlighted its ability to improve aspects of spatial learning and memory in rats. For example, pramiracetam significantly improved performance in the reference memory component of a radial arm maze task in rats, indicating an enhancement in some aspects of spatial learning and memory (Murray & Fibiger, 2004). Additionally, the drug has been found effective in improving recognition memory in rats, as demonstrated in a one-trial test based on spontaneous exploratory activity (Ennaceur, Cavoy, Costa, & Delacour, 1989).
Neuroprotection and Brain Health
Pramiracetam has also been studied for its neuroprotective properties. A study on mice showed that pramiracetam does not cause demyelination in the hippocampus, which may indicate its safety in terms of neurological health (Angeles, Ples, & Vitor, 2018). Another study investigating its effects on nitric oxide synthase activity in the cerebral cortex of rats found that pramiracetam can increase neuronal type nitric oxide synthase activity, potentially contributing to learning and memory improvement (Corasaniti et al., 1995).
Applications in Human Cognitive Disorders
Pramiracetam has been evaluated for its effectiveness in treating cognitive problems in humans. For instance, it showed clinically significant improvements in memory, especially delayed recall, in young males with memory issues resulting from head injury and anoxia (McLean, Cardenas, Burgess, & Gamzu, 1991). Additionally, pramiracetam was found to partially reduce amnesic effects induced by scopolamine in healthy volunteers, suggesting its potential in mitigating memory impairments (Mauri et al., 1994).
Impact on Cognitive Impairments and Neurological Disorders
Research has also explored the use of pramiracetam in the treatment of patients with cognitive disorders. A study suggests its reasonability in treating memory and attention impairments which are essential for cognitive processes (Trinus, 2014). Furthermore, pramiracetam reportedly improved cognitive deficits associated with traumatic brain injuries (Malykh & Sadaie, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJGOSFKWFVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72869-16-0 (sulfate) | |
Record name | Pramiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60218604 | |
Record name | Pramiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pramiracetam | |
CAS RN |
68497-62-1 | |
Record name | Pramiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68497-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pramiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pramiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68497-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.